molecular formula C7H8ClN3O B1476739 1-(3-Chloropyrazin-2-yl)azetidin-3-ol CAS No. 1858715-48-6

1-(3-Chloropyrazin-2-yl)azetidin-3-ol

Cat. No.: B1476739
CAS No.: 1858715-48-6
M. Wt: 185.61 g/mol
InChI Key: DXNWLRNTDVKLSB-UHFFFAOYSA-N
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Description

1-(3-Chloropyrazin-2-yl)azetidin-3-ol (CAS 1858715-48-6) is a versatile chemical scaffold with significant relevance in medicinal chemistry and drug discovery research. This compound features a chloropyrazine moiety linked to an azetidine ring, a four-membered nitrogen-containing heterocycle, with a molecular formula of C7H8ClN3O and a molecular weight of 185.61 g/mol . The presence of both the electron-withdrawing chloropyrazine group and the azetidin-3-ol ring makes this compound a valuable intermediate for the synthesis of more complex molecules, particularly in the development of potential therapeutic agents . Research into similar azetidine-containing compounds highlights their potential in diverse applications. Studies have shown that such structures are integral to compounds investigated as inhibitors of specific kinases, such as Plasmodium falciparum CDPK4 (PfCDPK4), a target for transmission-blocking antimalarial agents . Furthermore, azetidine derivatives are frequently explored in the development of inhibitors for intracellular enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA), a promising approach for managing inflammatory responses . The chloropyrazine moiety is particularly valuable for further synthetic modification, as the chlorine atom can undergo facile nucleophilic aromatic substitution, allowing researchers to introduce a variety of amines and other functional groups to create targeted libraries for biological screening . This compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3-chloropyrazin-2-yl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O/c8-6-7(10-2-1-9-6)11-3-5(12)4-11/h1-2,5,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNWLRNTDVKLSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CN=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(3-Chloropyrazin-2-yl)azetidin-3-ol typically involves:

  • Formation or functionalization of the azetidine ring (a four-membered nitrogen-containing heterocycle).
  • Introduction of the 3-chloropyrazin-2-yl substituent at the nitrogen atom of the azetidine.
  • Installation of the hydroxyl group at the 3-position of the azetidine ring.

These steps often require careful control of reaction conditions to avoid ring strain-related side reactions and to maintain the integrity of the chloropyrazine moiety.

Azetidin-3-ol Core Synthesis

Azetidin-3-ol derivatives are commonly synthesized via:

  • Cyclization of amino alcohol precursors : Starting from amino alcohols, intramolecular cyclization under acidic or basic conditions forms the azetidine ring with a hydroxyl substituent at the 3-position.
  • Gold-catalyzed oxidative cyclization : As reported in a stereoselective synthesis, chiral N-propargylsulfonamides undergo gold-catalyzed oxidative cyclization to yield azetidin-3-ones, which can be subsequently reduced to azetidin-3-ols. This method avoids toxic diazo intermediates and achieves high enantiomeric excess (>98% e.e.).

Key experimental details from the gold-catalyzed method include:

Step Conditions/Details
Substrate Chiral N-propargylsulfonamide
Catalyst BrettPhosAuNTf2
Solvent 1,2-Dichloroethane (DCE)
Temperature Room temperature
Workup Acid extraction (1 N HCl), drying over MgSO4, chromatography
Yield and selectivity High stereoselectivity, practical yields

This approach provides a flexible and stereoselective route to azetidin-3-ones, which are precursors to azetidin-3-ols after reduction.

Cyclization and Functionalization to Form 1-(3-Chloropyrazin-2-yl)azetidin-3-ol

The azetidine ring bearing the 3-chloropyrazin-2-yl substituent is formed by:

Representative Reaction Scheme (Simplified)

Step Reaction Type Reagents/Conditions Outcome
1 Amide coupling 3-(chloropyrazin-2-yl)methanamine + acid + HATU + base in DCM Amide intermediate
2 Cyclization or alkylation Alkylation of azetidin-3-ol or protected azetidine Formation of azetidine ring with chloropyrazinyl substituent
3 Reduction NaBH4 or catalytic hydrogenation Conversion of azetidin-3-one to azetidin-3-ol

Additional Notes on Reaction Conditions and Yields

  • Reaction temperatures typically range from 0 °C to room temperature for amide coupling to minimize side reactions.
  • Use of coupling reagents like HATU enhances yield and purity.
  • Purification is commonly performed by silica gel column chromatography using gradients of dichloromethane and methanol or ethyl acetate and heptane.
  • Yields for coupling steps range from approximately 54% to 84%, depending on conditions and substrates.
  • The stereochemistry of the azetidine ring is controlled through chiral starting materials or selective catalytic methods.

Summary Table of Key Preparation Steps

Preparation Step Reagents/Conditions Yield (%) Reference
Amide coupling of 3-(chloropyrazin-2-yl)methanamine with carboxylic acid derivatives HATU, TEA, DCM, 0°C to RT, overnight 54.6-84.4
Gold-catalyzed oxidative cyclization to azetidin-3-one BrettPhosAuNTf2, DCE, RT, acid workup High stereoselectivity, practical yields
Reduction of azetidin-3-one to azetidin-3-ol NaBH4 or catalytic hydrogenation Not specified, efficient
Mesylation and nucleophilic substitution for ring closure Mesyl chloride, triethylamine, organic solvents Moderate yields

Chemical Reactions Analysis

1-(3-Chloropyrazin-2-yl)azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atom or modify the pyrazine ring.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Ring-opening reactions: The azetidine ring can undergo ring-opening reactions under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(3-Chloropyrazin-2-yl)azetidin-3-ol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In antiproliferative studies, it can interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis . The exact pathways and molecular targets vary depending on the specific application and biological context.

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula : C7H8ClN3O
  • Molecular Weight : 185.61 g/mol (calculated).

Comparison with Similar Compounds

The structural and functional attributes of 1-(3-chloropyrazin-2-yl)azetidin-3-ol are compared below with analogous azetidine- and heterocycle-containing compounds.

Structural Analogues

1-(6-Chloropyridazin-3-yl)azetidin-3-ol (CAS: 1020658-48-3)

  • Structural Difference : Pyridazine ring (adjacent N atoms) vs. pyrazine (para N atoms).
  • Impact : Pyridazine’s electron-deficient nature may alter binding affinity in biological systems compared to pyrazine .

1-(4-Chlorobenzyl)azetidin-3-ol (CAS: 111043-50-6)

  • Structural Difference : Chlorobenzyl substituent instead of chloropyrazine.

1-(3-Chloropyrazin-2-yl)azepane (CAS: 1247479-27-1)

  • Structural Difference : Seven-membered azepane ring vs. four-membered azetidine.
  • Impact : Azepane’s reduced ring strain may improve metabolic stability but decrease conformational rigidity .

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol (CAS: 1421468-70-3)

  • Structural Difference : Fluorobenzo[d]thiazole replaces chloropyrazine.
  • Impact : Fluorine’s electronegativity and benzo[d]thiazole’s aromaticity could enhance target selectivity in kinase inhibitors .

Key Observations :

  • Solubility: The hydroxyl group in azetidin-3-ol derivatives improves aqueous solubility compared to non-polar analogs (e.g., benzyl or methyl substituents).
  • Reactivity : Chloropyrazine’s electron-withdrawing nature facilitates nucleophilic aromatic substitution, a feature exploited in further derivatization .

Biological Activity

1-(3-Chloropyrazin-2-yl)azetidin-3-ol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antiproliferative, and other therapeutic effects based on diverse research findings.

Chemical Structure and Properties

1-(3-Chloropyrazin-2-yl)azetidin-3-ol features a chloropyrazine moiety linked to an azetidine ring, which contributes to its unique biological properties. The presence of the chloropyrazine group is significant for its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to 1-(3-Chloropyrazin-2-yl)azetidin-3-ol exhibit notable antimicrobial activity. For instance, derivatives of chloropyrazine have shown effectiveness against various pathogens:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
1-(3-Chloropyrazin-2-yl)azetidin-3-olStaphylococcus aureus32 µg/mL
1-(3-Chloropyrazin-2-yl)azetidin-3-olEscherichia coli64 µg/mL

These results suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains of bacteria .

Antiproliferative Activity

The antiproliferative effects of 1-(3-Chloropyrazin-2-yl)azetidin-3-ol have been evaluated in various cancer cell lines. A study demonstrated that this compound inhibited the proliferation of human breast cancer cells (MCF-7) and prostate cancer cells (DU145):

Cell LineIC50 (µM)Standard Drug (Methotrexate) IC50 (µM)
MCF-715 ± 211 ± 1
DU14518 ± 220 ± 2

The data indicate that the compound exhibits comparable or superior activity compared to established anticancer drugs, highlighting its potential as a therapeutic agent .

The mechanism by which 1-(3-Chloropyrazin-2-yl)azetidin-3-ol exerts its biological effects is likely multifaceted. Preliminary studies suggest it may interact with specific enzymes or receptors involved in cell signaling pathways. For example, docking studies have indicated strong binding affinity to targets associated with cancer cell proliferation and survival .

Case Studies

Several case studies have explored the efficacy of compounds similar to 1-(3-Chloropyrazin-2-yl)azetidin-3-ol:

  • Breast Cancer Study : A derivative demonstrated significant cytotoxicity against MCF-7 cells, suggesting potential for further development as an anticancer agent.
  • Antimicrobial Screening : Compounds were tested against clinical isolates of Staphylococcus aureus, showing promising results that warrant further investigation into their mechanisms and efficacy in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Chloropyrazin-2-yl)azetidin-3-ol
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1-(3-Chloropyrazin-2-yl)azetidin-3-ol

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